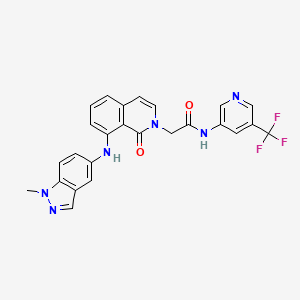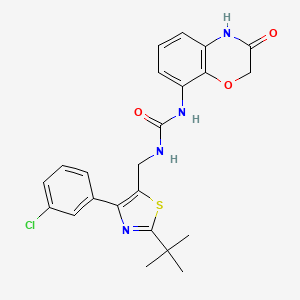
TRPV1 antagonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPV1 antagonist 7: is a compound that inhibits the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a polymodal protein involved in the sensation of pain, responding to various stimuli such as heat, low pH, and capsaicin . This compound is of significant interest due to its potential therapeutic applications in pain management and other medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 7 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: TRPV1 antagonist 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: TRPV1 antagonist 7 is used in chemical research to study the structure-activity relationships of TRPV1 inhibitors and to develop new compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain relief medications and other therapeutic agents targeting TRPV1 .
Mechanism of Action
TRPV1 antagonist 7 exerts its effects by binding to the TRPV1 channel and preventing its activation by various stimuli, such as heat, low pH, and capsaicin . This inhibition blocks the influx of calcium ions into the cell, thereby reducing pain sensation and inflammation . The molecular targets and pathways involved include the vanilloid binding pocket and the associated conformational changes in the TRPV1 channel .
Comparison with Similar Compounds
Capsazepine: Another TRPV1 antagonist that inhibits the channel by binding to the vanilloid binding pocket.
AMG9810: A cinnamide derivative that blocks all known modes of TRPV1 activation.
Iodoresiniferatoxin (I-RTX): A halogenated version of resiniferatoxin with high affinity for TRPV1.
Uniqueness: TRPV1 antagonist 7 is unique in its specific binding affinity and selectivity for the TRPV1 channel, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C23H23ClN4O3S |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30) |
InChI Key |
KSDBWQZNEROUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
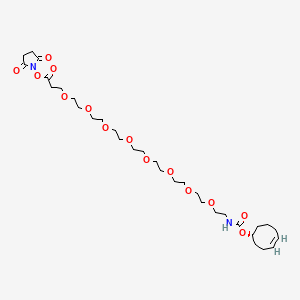
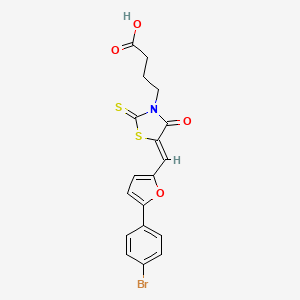
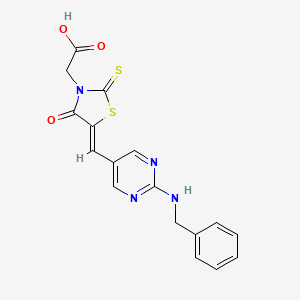
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
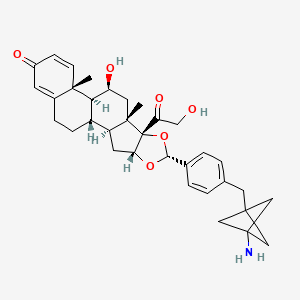

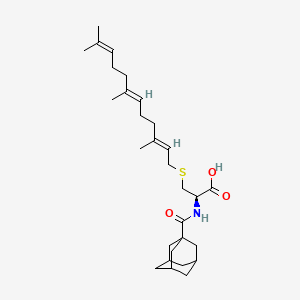
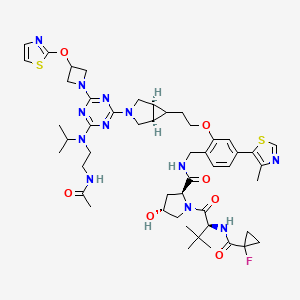
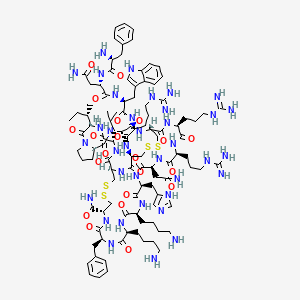
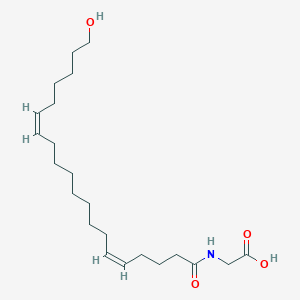
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

